molecular formula C7H15Cl2N2O2P.H2O B000585 Cyclophosphamide CAS No. 6055-19-2

Cyclophosphamide

Cat. No. B000585
CAS RN: 6055-19-2
M. Wt: 279.1 g/mol
InChI Key: PWOQRKCAHTVFLB-UHFFFAOYSA-N
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Description

Cyclophosphamide is primarily used in the management and treatment of neoplasms, including multiple myeloma, sarcoma, and breast cancer . It is a nitrogen mustard that exerts its anti-neoplastic effects through alkylation .


Synthesis Analysis

Cyclophosphamide is made by reacting bis(2-chloroethyl)amine with phosphorous oxychloride, giving N,N-bis(2-chloroethyl)dichlorophosphoramide, which upon subsequent reaction with 3-aminopropanol is transformed into cyclophosphamide .


Molecular Structure Analysis

Cyclophosphamide has a molecular formula of C7H15Cl2N2O2P, an average mass of 261.086 Da, and a monoisotopic mass of 260.024811 Da .


Chemical Reactions Analysis

Cyclophosphamide is an alkylating agent that interferes with the duplication of DNA and the creation of RNA . It is biotransformed principally in the liver to active alkylating metabolites by a mixed function microsomal oxidase system .


Physical And Chemical Properties Analysis

Cyclophosphamide has a density of 1.3±0.1 g/cm3, a boiling point of 336.1±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.9±3.0 kJ/mol and a flash point of 157.1±30.7 °C .

Scientific Research Applications

Cancer Chemotherapy

Cyclophosphamide is a cytotoxic nitrogen mustard derivative widely used in cancer chemotherapy . It works by cross-linking DNA, causing strand breakage, and inducing mutations . Its clinical activity is associated with a decrease in aldehyde dehydrogenase 1 (ALDH1) activity .

Interaction with Human Serum Albumin (HSA)

The interaction between cyclophosphamide monohydrate and human serum albumin (HSA) has been studied using UV absorption, fluorescence, and circular dichroism (CD) spectroscopies, as well as molecular modeling . The binding affinity of cyclophosphamide monohydrate to HSA is significant . This interaction induces secondary changes in the structure of HSA, altering the α-helix content into β-sheet, turn, and random coil forms .

Interaction with Human Serum Transferrin (hTf)

Cyclophosphamide monohydrate also interacts with human serum transferrin (hTf) . Although the binding affinity of cyclophosphamide monohydrate to hTf is less than to HSA, it still has a significant effect . The interaction induces changes in the secondary structure of hTf, similar to those observed in HSA .

Therapeutic Drug Monitoring

High-specificity immunoassays have been developed for the therapeutic drug monitoring of cyclophosphamide . These assays are crucial for ensuring that patients receive the correct dosage of the drug, thereby maximizing its efficacy while minimizing potential side effects .

Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the interaction of cyclophosphamide monohydrate with proteins such as HSA and hTf . These studies provide insights into the binding sites and the nature of the interactions, which can be useful for the development of new drugs and therapies .

Spectroscopic Studies

Spectroscopic methods, including UV absorption, fluorescence, and circular dichroism (CD) spectroscopies, have been used to study the interaction of cyclophosphamide monohydrate with proteins . These studies provide valuable information about the changes in the protein structure upon drug binding .

Mechanism of Action

Target of Action

Cyclophosphamide is a nitrogen mustard used to treat various types of cancers including lymphomas, myelomas, leukemia, mycosis fungoides, neuroblastoma, ovarian adenocarcinoma, retinoblastoma, and breast carcinoma . The primary targets of Cyclophosphamide are DNA and RNA in tumor cells .

Mode of Action

Cyclophosphamide is a prodrug that must be activated in the liver to form the active aldophosphamide . It works by cross-linking the tumor cell DNA, thereby disrupting its function and leading to cell death .

Biochemical Pathways

Cyclophosphamide undergoes activation to eventually form active metabolites, phosphoramide mustard and acrolein . It appears to induce its own metabolism which results in an overall increase in clearance, increased formation of 4-hydroxyl metabolites . The metabolites formed in sequence 4-hydroxycyclophosphamide (OHCP) are the main cause of toxicity, aldophosphamide (ALDO) is the pharmacologically active metabolite .

Pharmacokinetics

Cyclophosphamide is biotransformed principally in the liver . It has a bioavailability of over 75% when taken orally . The drug’s total clearance is 13.3 l/h with inter-individual variability . The metabolite elimination rate constant is 4.3 h−1 .

Result of Action

The result of Cyclophosphamide’s action is the disruption of DNA replication in tumor cells, leading to cell death . This can lead to a reduction in tumor size and slow the progression of the disease. It may also cause side effects such as low white blood cell counts, loss of appetite, vomiting, hair loss, and bleeding from the bladder .

Action Environment

The action of Cyclophosphamide can be influenced by environmental factors such as the presence of other drugs. For example, Cyclophosphamide reduces plasma pseudocholinesterase activity and may result in prolonged neuromuscular blockade when administered concurrently with succinylcholine . Furthermore, the balance between metabolic activation and inactivation of Cyclophosphamide can be affected by autoinduction, dose escalation, and drug-drug interactions .

Safety and Hazards

Cyclophosphamide may cause cancer, heritable genetic damage, impair fertility, and harm the unborn child . It can also cause serious side effects, including hemorrhagic cystitis, amenorrhea, myelosuppression, alopecia, and spells of nausea and vomiting .

Future Directions

Cyclophosphamide has been found useful in the treatment of autoimmune diseases such as multiple sclerosis . New disease-modifying drugs and the emerging option of the autologous transplantation of gene-modified hematopoietic progenitor cells are likely to expand the available therapeutic options .

properties

IUPAC Name

N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine;hydrate
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InChI

InChI=1S/C7H15Cl2N2O2P.H2O/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14;/h1-7H2,(H,10,12);1H2
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InChI Key

PWOQRKCAHTVFLB-UHFFFAOYSA-N
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Canonical SMILES

C1CNP(=O)(OC1)N(CCCl)CCCl.O
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Molecular Formula

C7H15Cl2N2O2P.H2O, C7H17Cl2N2O3P
Record name CYCLOPHOSPHAMIDE MONOHYDRATE
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Related CAS

50-18-0 (Parent)
Record name Cyclophosphamide [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID6024888
Record name Cyclophosphamide monohydrate
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Molecular Weight

279.10 g/mol
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Physical Description

Cyclophosphamide monohydrate appears as fine white crystalline powder with a slightly bitter taste. Little or no odor. (NTP, 1992), White odorless solid; Liquefies upon loss of crystallization water; Darkens on light exposure; [ICSC] White odorless crystalline solid; [MSDSonline]
Record name CYCLOPHOSPHAMIDE MONOHYDRATE
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992)
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Vapor Pressure

0.0000445 [mmHg]
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Product Name

Cyclophosphamide monohydrate

CAS RN

6055-19-2
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Record name 2H-1,3,2-Oxazaphosphorin-2-amine, N,N-bis(2-chloroethyl) tetrahydro-, 2-oxide, monohydrate
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Melting Point

121 to 127 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Cyclophosphamide is an alkylating agent that primarily targets DNA. After metabolic activation in the liver, it forms crosslinks between DNA strands, primarily at the N-7 position of guanine. [, ] This disrupts DNA replication and transcription, ultimately leading to cell death. []

A: While DNA is the primary target, cyclophosphamide can also alkylate RNA and proteins. [, ] This broader activity might contribute to its immunosuppressive effects, as it can impact lymphocyte function and proliferation. [, , , ]

ANone: Cyclophosphamide has a molecular formula of C7H15Cl2N2O2P and a molecular weight of 261.09 g/mol. [Not explicitly stated in provided abstracts]

ANone: The provided research articles do not extensively discuss cyclophosphamide stability under diverse conditions.

ANone: Cyclophosphamide is not a catalyst. It acts as an alkylating agent, covalently modifying its targets, rather than facilitating a chemical reaction without being consumed.

A: While the provided articles do not detail computational studies, computational chemistry methods, like QSAR modeling, are commonly employed to predict the activity and properties of cyclophosphamide analogs. []

ANone: The research articles provided do not discuss formulation strategies for cyclophosphamide.

A: As a potent cytotoxic agent, cyclophosphamide handling and disposal are subject to strict safety regulations to minimize occupational exposure and environmental contamination. [, ]

A: Cyclophosphamide undergoes hepatic metabolism, primarily by cytochrome P450 enzymes, to generate its active metabolites, including 4-hydroxycyclophosphamide and phosphoramide mustard. [, ]

A: Yes, cyclophosphamide exhibits autoinduction, meaning it can increase the expression of enzymes responsible for its own metabolism, such as CYP3A4. This can lead to altered pharmacokinetics with repeated dosing. []

A: Researchers employ various human cancer cell lines, including breast cancer [], medulloblastoma [], neuroblastoma [], and lymphoma [], to study cyclophosphamide's in vitro efficacy. Mouse models, including xenograft and syngeneic tumor models, are commonly used for in vivo studies. [, , ]

A: Yes, cyclophosphamide is a mainstay in various chemotherapy regimens for several cancers, including breast cancer, lymphoma, leukemia, and ovarian cancer. [, , , , ]

A: Studies in medulloblastoma cell lines have identified several mechanisms of resistance to cyclophosphamide, including elevated levels of aldehyde dehydrogenase (ALDH), which can detoxify the drug, and increased intracellular glutathione (GSH), which can neutralize its alkylating activity. []

ANone: Cross-resistance to other alkylating agents can occur. The mechanisms of resistance, such as increased drug efflux or DNA repair, can confer resistance to multiple drugs with similar mechanisms of action.

A: Cyclophosphamide can cause significant myelosuppression (suppression of bone marrow activity), leading to decreased blood cell counts. [, , ] Other toxicities include hemorrhagic cystitis (bladder inflammation and bleeding), gastrointestinal toxicity, and infertility, especially with high doses or prolonged use. [, , , ] There is also a risk of secondary malignancies, such as acute myeloid leukemia, associated with cyclophosphamide use. [, ]

ANone: The provided articles do not focus on targeted drug delivery approaches for cyclophosphamide.

A: Research is exploring the use of microRNAs as potential biomarkers to predict treatment response in lupus nephritis treated with cyclophosphamide. []

A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common technique to measure cyclophosphamide and its metabolites in biological fluids like urine. []

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